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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzothiazole

Cat. No.: B1581558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-
Methoxy-2-methylbenzothiazole, a heterocyclic compound of interest in pharmaceutical and

materials science research. This document, crafted from the perspective of a Senior Application

Scientist, aims to deliver not just raw data, but a deeper understanding of the structural

information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) profiles. The causal relationships behind the observed spectral features are

explained to provide a robust framework for researchers working with this and related

molecular scaffolds.

Molecular Structure and Spectroscopic Overview
5-Methoxy-2-methylbenzothiazole possesses a bicyclic heteroaromatic core, which gives rise

to a unique and informative spectroscopic signature. Understanding this signature is

paramount for confirming its identity, assessing its purity, and elucidating its role in chemical

transformations.

Caption: Molecular Structure of 5-Methoxy-2-methylbenzothiazole.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-Methoxy-2-methylbenzothiazole, both ¹H and ¹³C NMR provide distinct and

assignable signals.

¹H NMR Spectroscopy
The proton NMR spectrum of 5-Methoxy-2-methylbenzothiazole, typically recorded in a

deuterated solvent like chloroform (CDCl₃), reveals five distinct signals corresponding to the

different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.64 d 1H H-7

~7.45 d 1H H-4

~6.98 dd 1H H-6

~3.86 s 3H -OCH₃

~2.80 s 3H -CH₃

Data sourced from ChemicalBook.[1]

Interpretation:

The aromatic region of the spectrum (δ 6.5-8.0 ppm) displays signals for the three protons

on the benzene ring. The downfield shifts are characteristic of protons attached to an

electron-deficient aromatic system. The observed splitting patterns (doublets and a doublet

of doublets) arise from spin-spin coupling between adjacent protons.

The singlet at approximately 3.86 ppm is characteristic of the three equivalent protons of the

methoxy group (-OCH₃). Its chemical shift is influenced by the electron-donating nature of

the oxygen atom.

The singlet at around 2.80 ppm corresponds to the three equivalent protons of the methyl

group attached to the C2 position of the thiazole ring.
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of

the molecule. Based on data from similar benzothiazole derivatives, the following chemical

shifts are predicted for 5-Methoxy-2-methylbenzothiazole.

Chemical Shift (δ) ppm Assignment

~168 C2

~156 C5

~152 C7a

~133 C3a

~122 C7

~116 C4

~106 C6

~56 -OCH₃

~20 -CH₃

Interpretation:

The quaternary carbons (C2, C5, C7a, and C3a) are typically observed as less intense

signals. The C2 carbon, being part of the C=N bond, is expected to be the most downfield.

The carbons of the benzene ring (C4, C6, and C7) will appear in the aromatic region (δ 100-

160 ppm). The carbon bearing the methoxy group (C5) is significantly shielded due to the

electron-donating effect of the oxygen.

The methoxy carbon (-OCH₃) resonates at a characteristic upfield position (~56 ppm).

The methyl carbon (-CH₃) at C2 is the most shielded carbon, appearing at the most upfield

position (~20 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum of 5-Methoxy-2-methylbenzothiazole reveals the presence of its key

functional groups through characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium
Aliphatic C-H stretch (-CH₃, -

OCH₃)

~1600, ~1480 Medium-Strong
C=C and C=N stretching

(aromatic ring and thiazole)

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1030 Medium
Symmetric C-O-C stretch (aryl

ether)

Data interpreted from the NIST WebBook IR spectrum.[2]

Interpretation:

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid

nature of the molecule.

The strong absorptions in the 1480-1600 cm⁻¹ region are characteristic of the conjugated π-

system of the benzothiazole ring.

The prominent C-O stretching bands are indicative of the methoxy group, a key functional

feature of this molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which can be used for structural elucidation.
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Electron Ionization Mass Spectrum (EI-MS):

Molecular Ion (M⁺): m/z 179

Key Fragments: m/z 164, 136, 123, 95

Fragmentation data sourced from ChemicalBook.

Proposed Fragmentation Pathway:

[C9H9NOS]˙⁺
m/z = 179

(Molecular Ion)

[C8H6NOS]⁺
m/z = 164

- •CH3 [C7H6NS]⁺
m/z = 136

- CO [C6H5S]⁺
m/z = 123

- HCN [C5H3S]⁺
m/z = 95

- C2H2

Click to download full resolution via product page

Caption: Proposed EI-MS Fragmentation Pathway.

Interpretation:

The fragmentation of 5-Methoxy-2-methylbenzothiazole under electron ionization is initiated

by the loss of a methyl radical from the molecular ion to form the stable fragment at m/z 164.

Subsequent loss of carbon monoxide (CO) from the methoxy group leads to the fragment at

m/z 136. Further fragmentation of the benzothiazole ring can explain the formation of the ions

at m/z 123 and 95.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 5-
Methoxy-2-methylbenzothiazole. Instrument parameters may need to be optimized for

specific systems.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-2-methylbenzothiazole in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of 1-2 seconds and an acquisition time of at least 3 seconds.

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of the ¹³C isotope.

Employ a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition (ATR-FTIR)
Sample Preparation: Place a small amount of solid 5-Methoxy-2-methylbenzothiazole
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry Data Acquisition (EI-GC-MS)
Sample Preparation: Prepare a dilute solution of 5-Methoxy-2-methylbenzothiazole (e.g.,

100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., HP-5MS).

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15

°C/min.

MS Conditions:

Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300.

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 5-
Methoxy-2-methylbenzothiazole and examine its mass spectrum for the molecular ion and

characteristic fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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